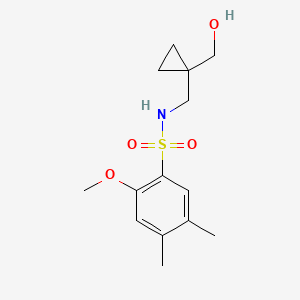
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamide moiety is a common feature in many therapeutic agents, and modifications to this core structure can lead to compounds with a variety of biological properties, including enzyme inhibition and anticancer activity .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of an amine with benzenesulfonyl chloride to form the parent sulfonamide, which can then be further modified by reacting with different alkyl or aralkyl halides . For example, the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide was achieved by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution . This parent molecule was then treated with various alkyl/aralkyl halides to produce a series of new derivatives . The synthesis of other sulfonamide derivatives follows a similar pattern, with the introduction of different functional groups to achieve the desired biological activity .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups . The introduction of these substituents can significantly affect the compound's binding affinity to biological targets, as well as its overall pharmacological properties . Crystallographic studies have shown that the supramolecular architecture of these compounds can be influenced by intermolecular interactions such as C—H⋯πaryl and C—H⋯O, leading to the formation of two-dimensional or three-dimensional structures .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. For instance, ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds can yield a variety of products, including carbinols, imines, amides, and acids . These reactions demonstrate the versatility of the sulfonamide group in organic synthesis and its potential for generating diverse chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the water solubility of these compounds can be quite low, necessitating the use of formulations for in vivo applications . The introduction of specific substituents can enhance the pharmacological properties of these compounds, such as increasing their selectivity for certain biological targets or improving their oral bioavailability . Spectroscopic techniques like IR, 1H-NMR, and 13C-NMR, as well as elemental analysis, are used to characterize these compounds and confirm their structures .
Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Photosensitizers for Cancer Treatment : Sulfonamide derivatives substituted with Schiff base groups have shown promising properties as photosensitizers in photodynamic therapy. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Computational Studies
- Structural Characterization : The structure of newly synthesized sulfonamide molecules has been characterized using various spectroscopic tools, providing insights into their molecular structure and potential applications in drug design and other fields of research (Murthy et al., 2018).
Enzyme Inhibition and Therapeutic Applications
- Enzyme Inhibitory Activities : Novel sulfonamide derivatives have been synthesized and tested for their anti-HIV and antifungal activities. These studies contribute to the development of new therapeutic agents targeting specific enzymes or receptors (Zareef et al., 2007).
Electrochemical and Pharmacokinetic Studies
- Electrochemical Behaviour : Research on the electrochemical behavior of unsymmetrical 4-(o-nitrophenyl)-1,4-dihydropyridine in protic medium has implications for developing novel electrochemical methods and understanding the mechanisms of action of related compounds (David et al., 1995).
Chemical Synthesis and Drug Design
- Synthesis of Benzonitriles : Sulfonamide derivatives have been utilized as electrophilic cyanation reagents in the synthesis of benzonitriles, highlighting their utility in organic synthesis and drug discovery processes (Anbarasan, Neumann, & Beller, 2011).
Propriétés
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-6-12(19-3)13(7-11(10)2)20(17,18)15-8-14(9-16)4-5-14/h6-7,15-16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBRRLIWIMKNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CC2)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

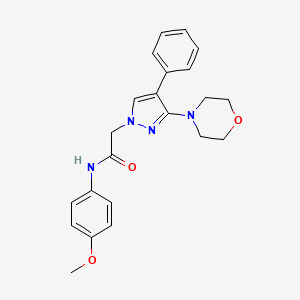
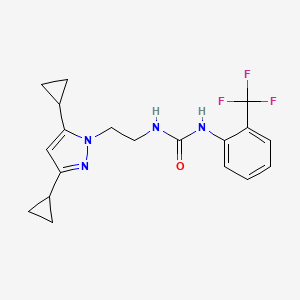
![4-Phenyl-1-prop-2-enoyl-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]piperidine-4-carboxamide](/img/structure/B2501213.png)
![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![Isopropyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2501215.png)
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]but-2-ynamide](/img/structure/B2501217.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
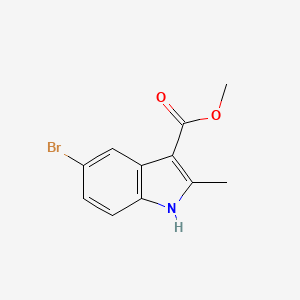
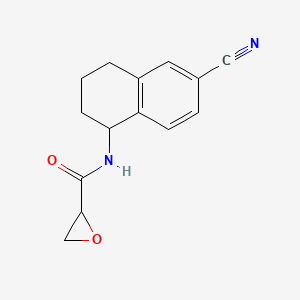
![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)
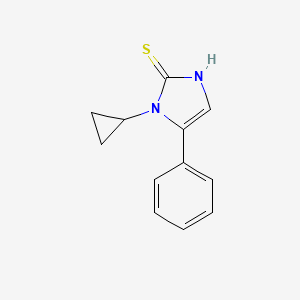
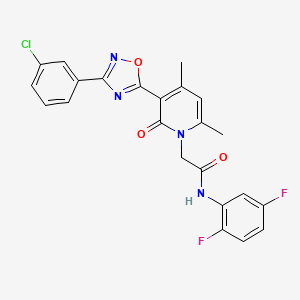
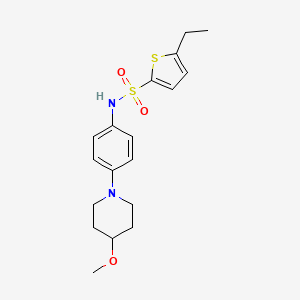
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)